molecular formula C13H10N2O3S B14247275 2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- CAS No. 371781-30-5

2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl-

Cat. No.: B14247275
CAS No.: 371781-30-5
M. Wt: 274.30 g/mol
InChI Key: UJCZMOJCCCIBEI-UHFFFAOYSA-N
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Description

2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- is an organic compound with significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a butenamide backbone with hydroxy, oxo, phenyl, and thiazolyl substituents. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-oxo-4-phenylbutanoic acid with thiazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. The phenyl and thiazolyl groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

371781-30-5

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

4-hydroxy-2-oxo-4-phenyl-N-(1,3-thiazol-2-yl)but-3-enamide

InChI

InChI=1S/C13H10N2O3S/c16-10(9-4-2-1-3-5-9)8-11(17)12(18)15-13-14-6-7-19-13/h1-8,16H,(H,14,15,18)

InChI Key

UJCZMOJCCCIBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=NC=CS2)O

Origin of Product

United States

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